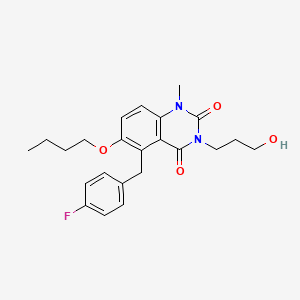
GLP-1R agonist 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1R agonist 17 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1), a hormone involved in the regulation of glucose metabolism. GLP-1R agonists are primarily used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and promote satiety. These compounds have also shown potential in the treatment of obesity and other metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1R agonist 17 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. One common method involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques and further modified chemically to enhance its stability and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions
GLP-1R agonist 17 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Formation of sulfoxides and other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
GLP-1R agonist 17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Industry: Utilized in the development of new peptide-based drugs and therapeutic formulations.
Mécanisme D'action
GLP-1R agonist 17 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor expressed on pancreatic beta cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the secretion of insulin and inhibition of glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels . Additionally, GLP-1R agonists can delay gastric emptying and promote satiety, contributing to weight loss .
Comparaison Avec Des Composés Similaires
Similar Compounds
Exenatide: A GLP-1R agonist derived from the saliva of the Gila monster.
Liraglutide: A long-acting GLP-1R agonist used for the treatment of type 2 diabetes mellitus and obesity.
Semaglutide: A GLP-1R agonist with a longer half-life, allowing for once-weekly dosing.
Uniqueness
GLP-1R agonist 17 is unique due to its specific amino acid sequence and modifications that enhance its stability and bioavailability. Unlike some other GLP-1R agonists, it may have a different binding affinity and efficacy profile, making it a valuable addition to the therapeutic arsenal for metabolic disorders .
Propriétés
Formule moléculaire |
C28H26ClFN4O4S |
|---|---|
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H26ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-6,12-13,20H,7-11,14-16H2,(H,35,36)/t20-/m0/s1 |
Clé InChI |
YEDSVKMEFJLSRW-FQEVSTJZSA-N |
SMILES isomérique |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
SMILES canonique |
C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


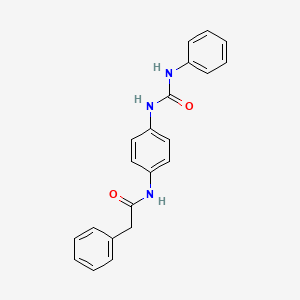
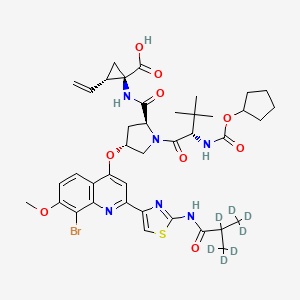
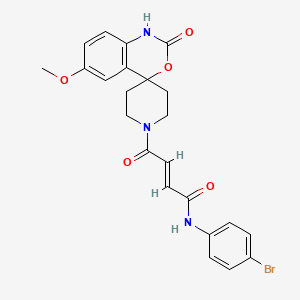
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
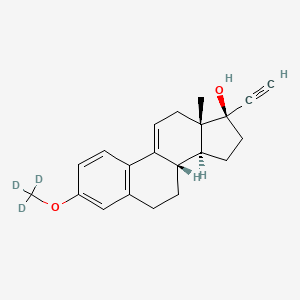
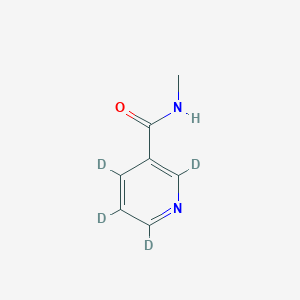





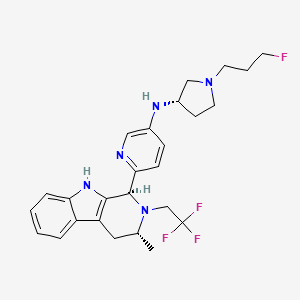
![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
